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molecular formula C8H10BrNO2 B8763707 2-Bromo-5-(dimethoxymethyl)pyridine

2-Bromo-5-(dimethoxymethyl)pyridine

Cat. No. B8763707
M. Wt: 232.07 g/mol
InChI Key: ZLJHRGDYANXILZ-UHFFFAOYSA-N
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Patent
US08058273B2

Procedure details

Trimethyl orthoformate (643 μl, 5.9 mmol) and p-toluene sulphonic acid monohydrate (102 mg, 0.54 mmol) were added to 6-bromo-pyridine-3-carbaldehyde (1 g, 5.37 mmol) dissolved in MeOH (40 ml). The mixture was stirred for 24 h at room temperature and then partitioned between water and Et2O. The organic extract was washed with water, 5% Na2CO3, dried over Na2SO4 and evaporated under vacuo to give 1.2 g of 2-bromo-5-dimethoxymethyl-pyridine as a brown oil.
Quantity
643 μL
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](OC)([O:4][CH3:5])[O:2][CH3:3].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:20][C:21]1[N:26]=[CH:25][C:24](C=O)=[CH:23][CH:22]=1>CO>[Br:20][C:21]1[CH:22]=[CH:23][C:24]([CH:1]([O:4][CH3:5])[O:2][CH3:3])=[CH:25][N:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
643 μL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
102 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and Et2O
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, 5% Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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